N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
CAS No.:
Cat. No.: VC20044310
Molecular Formula: C16H17NO6
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO6 |
|---|---|
| Molecular Weight | 319.31 g/mol |
| IUPAC Name | 2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
| Standard InChI | InChI=1S/C16H17NO6/c1-3-10-6-15(20)23-13-7-11(4-5-12(10)13)22-9(2)16(21)17-8-14(18)19/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,19) |
| Standard InChI Key | MPRHVYQJIDBFNO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O |
Introduction
IUPAC Name
The compound is systematically named as N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine.
Molecular Formula and Weight
Structural Features
The compound features:
-
A chromone core (4-ethyl-2H-chromen-2-one), which is a bicyclic structure with oxygen heteroatoms.
-
A glycine moiety, contributing to its amide functionality.
-
An ether linkage connecting the chromone to a propanoyl group.
General Synthetic Route
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves:
-
Chromone Derivative Preparation:
-
Chromones are synthesized via cyclization of ortho-hydroxyaryl ketones with carboxylic acids or acid derivatives.
-
In this case, the starting material is likely 4-ethylchromone.
-
-
Etherification Reaction:
-
The chromone derivative undergoes etherification with a propanoic acid derivative (e.g., chloro-propanoic acid).
-
-
Amide Bond Formation:
-
Glycine is introduced through an amidation reaction, facilitated by coupling agents like EDCI or HATU for efficiency.
-
Spectroscopic Techniques
For structural confirmation, the following methods are employed:
-
NMR Spectroscopy:
-
Proton (H-NMR) and Carbon (C-NMR) spectra reveal chemical shifts corresponding to the chromone ring, glycine moiety, and ether linkage.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks include:
-
: C=O stretching (amide and ketone groups).
-
: N-H stretching from the glycine amide group.
-
-
Comparative Analysis with Analogous Compounds
To better understand its significance, a comparison with structurally similar compounds is provided:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume